1-[(2-Methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid
Overview
Description
1-[(2-Methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid is a complex organic compound that features a pyrrolidine ring, a piperidine ring, and an oxalic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-[(2-Methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid typically involves multiple steps, starting with the construction of the pyrrolidine and piperidine rings. The synthetic routes often include:
Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.
Functionalization: Preformed pyrrolidine rings can be functionalized to introduce the desired substituents.
Industrial Production: Industrial methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[(2-Methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to target proteins, influencing their activity and leading to the desired biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-[(2-Methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2.C2H2O4/c1-15-6-2-3-7-16(15)14-18-12-8-17(9-13-18)19-10-4-5-11-19;3-1(4)2(5)6/h2-3,6-7,17H,4-5,8-14H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIOKJPOWGPOGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCC3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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